

Comparative Migration Analysis of Succinate Esters from Food Contact Materials

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Compound of Interest

Compound Name: *Diisobutyl succinate*

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The shift towards safer and more environmentally friendly plasticizers in food contact materials (FCMs) has led to increased interest in succinate esters as alternatives to traditional phthalates. This guide provides a comparative analysis of the migration potential of two common succinate esters, Diethyl Succinate (DES) and Di-n-butyl Succinate (DBS), from FCMs. Understanding the migration behavior of these plasticizers is crucial for ensuring food safety and regulatory compliance.

Factors Influencing Migration

The migration of additives like succinate esters from a polymer matrix into food is a complex process governed by several factors:

- **Nature of the Migrant:** The physicochemical properties of the succinate ester, such as its molecular weight, polarity, and solubility, play a significant role.
- **Polymer Matrix:** The type of polymer (e.g., PVC, PLA), its crystallinity, and the presence of other additives can influence the diffusion of the plasticizer.
- **Food Simulant/Foodstuff:** The nature of the food, particularly its fat content, acidity, and alcohol content, affects the partitioning of the plasticizer from the polymer into the food.

- Contact Time and Temperature: Higher temperatures and longer contact times generally lead to increased migration.^[1]

Comparative Data on Succinate Ester Properties

While direct comparative migration studies for DES and DBS are not extensively available in the public literature, a comparison of their key physicochemical properties can provide a strong indication of their relative migration potential. The following table summarizes these properties.

Property	Diethyl Succinate (DES)	Di-n-butyl Succinate (DBS)	Implication for Migration
Molecular Weight (g/mol)	174.19	230.30	Lower molecular weight generally leads to higher diffusion and migration.
Water Solubility	Moderately soluble	Low water solubility	Higher water solubility may lead to greater migration into aqueous foods.
Octanol-Water Partition Coefficient (log Kow)	1.34 (estimated)	3.2 (experimental) ^[2]	A lower log Kow indicates higher hydrophilicity and potentially greater migration into aqueous and alcoholic foods. A higher log Kow suggests greater affinity for fatty foods.
Vapor Pressure	Higher	Lower	Higher vapor pressure can contribute to migration, especially in applications involving heating.

Based on these properties, Diethyl Succinate (DES), with its lower molecular weight and higher water solubility (lower log Kow), is expected to have a higher migration potential into aqueous and alcoholic food simulants compared to Di-n-butyl Succinate (DBS). Conversely, the higher log Kow of DBS suggests it may have a greater tendency to migrate into fatty food simulants.

Experimental Protocols for Migration Testing

A standardized approach is essential for accurately assessing the migration of succinate esters from FCMs. The following outlines a typical experimental workflow.

Materials and Reagents

- Food Contact Material: The specific polymer film or article containing the succinate ester of interest.
- Food Simulants: As per regulatory guidelines (e.g., Commission Regulation (EU) No 10/2011):
 - Simulant A: 10% (v/v) ethanol in water (for aqueous foods)[3]
 - Simulant B: 3% (w/v) acetic acid in water (for acidic foods with pH < 4.5)[3]
 - Simulant D2: Vegetable oil or 95% (v/v) ethanol (for fatty foods)[3]
- Analytical Standards: High-purity Diethyl Succinate and Di-n-butyl Succinate.
- Internal Standard: A suitable non-migrating compound for quantification (e.g., a deuterated analog).
- Solvents: HPLC or GC grade solvents for extraction and sample preparation (e.g., dichloromethane, ethyl acetate, hexane).[4]
- Derivatization Reagent (for GC-MS): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

Migration Test Procedure

- **Sample Preparation:** Cut the FCM into specific dimensions to achieve a defined surface area-to-volume ratio with the food simulant (e.g., 6 dm² per 1 L of simulant).[3]
- **Migration Cell Setup:** Place the FCM sample in a migration cell or immerse it in the food simulant in a sealed container.
- **Incubation:** Incubate the samples under controlled conditions of time and temperature that simulate the intended use of the FCM (e.g., 10 days at 40°C for long-term storage at room temperature).[5]
- **Sample Collection:** At specified time intervals, an aliquot of the food simulant is collected for analysis.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like succinate esters.

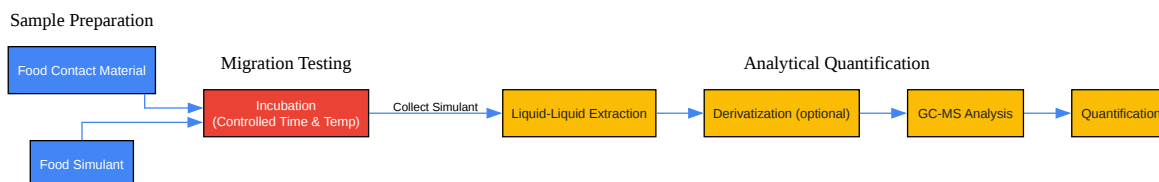
- **Sample Extraction:**
 - For aqueous simulants (A and B), perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane.[6]
 - For fatty food simulant (D2 - olive oil), a solvent extraction followed by a cleanup step to remove lipids is necessary.
- **Derivatization (if required):** For some succinate esters, derivatization may be necessary to improve their volatility for GC analysis. A common method is silylation using BSTFA.[4]
- **GC-MS Analysis:**
 - **Column:** A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column (e.g., HP-5ms), is typically used.[4][6]
 - **Oven Program:** A temperature gradient is employed to separate the analytes. For example, start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5

minutes.[4]

- Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[4]
- Quantification: A calibration curve is generated using standard solutions of the succinate esters of known concentrations. The concentration of the migrant in the food simulant is then determined by comparing its peak area to the calibration curve, using an internal standard to correct for variations in sample preparation and injection.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical migration analysis of succinate esters.



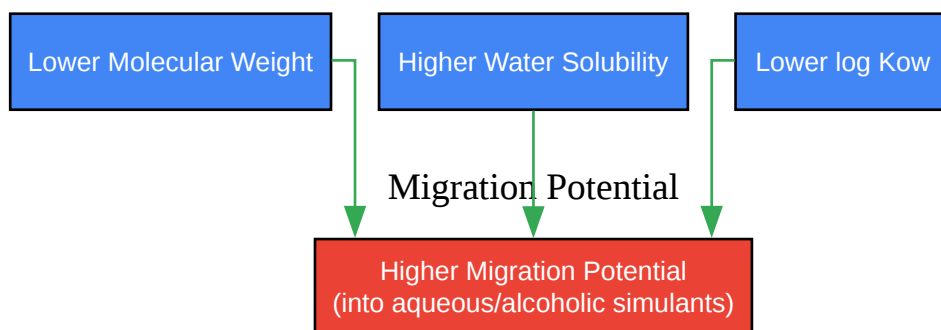
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Experimental workflow for migration analysis.

Logical Relationship in Migration Potential

The following diagram illustrates the logical relationship between the physicochemical properties of succinate esters and their migration potential.

Physicochemical Properties



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Factors influencing migration potential.

Conclusion

The comparative analysis of the physicochemical properties of diethyl succinate and di-n-butyl succinate suggests a higher migration potential for DES, particularly into aqueous and alcoholic foodstuffs. However, experimental validation through rigorous migration testing under specific conditions of use is imperative for a comprehensive risk assessment. The provided experimental protocols offer a framework for conducting such studies, which are essential for ensuring the safety and compliance of food contact materials containing succinate ester plasticizers. Researchers and professionals in drug development should consider these factors when selecting and evaluating plasticizers for their applications.

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